N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound that features a thiadiazole ring and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.
Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base.
Coupling Reaction: The final step involves coupling the thiadiazole and benzofuran intermediates using a suitable linker, such as acetic anhydride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide linkage.
Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or inflammatory disorders.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring may interact with metal ions or active sites in enzymes, while the benzofuran moiety could engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(methyl)-1-benzofuran-3-yl]acetamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is unique due to the specific substitution pattern on the thiadiazole and benzofuran rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethyl group on the thiadiazole ring and the isopropyl group on the benzofuran ring may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N3O2S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-4-16-19-20-17(23-16)18-15(21)8-12-9-22-14-6-5-11(10(2)3)7-13(12)14/h5-7,9-10H,4,8H2,1-3H3,(H,18,20,21) |
InChI Key |
KRIDOYYBOUVWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C |
Origin of Product |
United States |
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